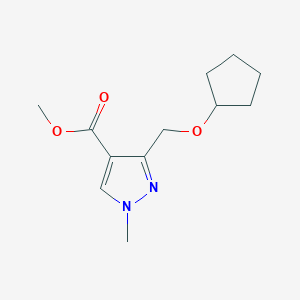
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 3,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . The specific compound you’re asking about has additional functional groups attached, including a 3,4-dimethoxyphenyl group and a 3,4-difluorobenzoate group .
Molecular Structure Analysis
Isoxazole rings are planar and aromatic . The presence of the 3,4-dimethoxyphenyl and 3,4-difluorobenzoate groups will likely influence the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure . For example, the presence of the dimethoxyphenyl and difluorobenzoate groups could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Herbicidal Activity and Agricultural Chemistry
Isoxazole derivatives have been evaluated for their potential in agricultural applications, particularly as herbicides. A study on a structurally related isoxazoline compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, highlighting the potential of isoxazole derivatives in crop protection (Hwang et al., 2005)(Hwang et al., 2005).
Organic Synthesis and Chemical Process Development
The efficient synthesis of complex molecules is crucial in drug development and materials science. A related compound, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was developed by Novartis Pharmaceuticals for treating hyperproliferative disorders, illustrating the relevance of dimethoxyphenyl compounds in medicinal chemistry (Kucerovy et al., 1997)(Kucerovy et al., 1997).
Photochromic Materials and Fluorescence Switching
Compounds with isoxazole rings have been studied for their photochromic and fluorescence properties. These materials are of interest for applications in optical storage, sensors, and smart coatings. The synthesis and properties of hexatriene-type photochromic compounds indicate the potential of isoxazole derivatives in developing materials with tunable optical properties (Taguchi et al., 2011)(Taguchi et al., 2011).
Antitumor Activity and Drug Development
The exploration of novel antitumor agents is a critical area of pharmaceutical research. Studies on benzothiazole and isoxazole derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have highlighted the role of cytochrome P450 enzymes in mediating antitumor activity, underscoring the importance of these compounds in cancer therapy research (Tan et al., 2011)(Tan et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-6-4-11(8-18(16)25-2)17-9-13(22-27-17)10-26-19(23)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOYGZWGLYRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)
![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)


![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)
![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)

